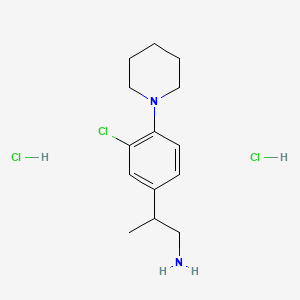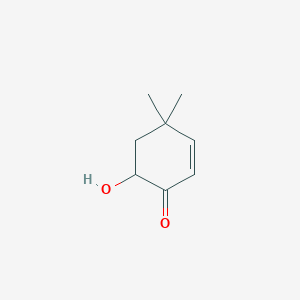
6-Hydroxy-4,4-dimethylcyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-4,4-dimethylcyclohex-2-en-1-one is an organic compound with the molecular formula C8H12O2 It is a derivative of cyclohexenone, characterized by the presence of a hydroxyl group and two methyl groups on the cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4,4-dimethylcyclohex-2-en-1-one typically involves the hydroxylation of 4,4-dimethylcyclohex-2-en-1-one. One common method is the use of hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is carried out under mild conditions, usually at room temperature, to ensure the selective hydroxylation of the desired position on the cyclohexene ring .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of environmentally friendly oxidants and catalysts is also a focus in industrial settings to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydroxy-4,4-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone, resulting in 4,4-dimethylcyclohex-2-en-1,6-dione.
Reduction: The compound can be reduced to form 6-hydroxy-4,4-dimethylcyclohexanone.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: 4,4-Dimethylcyclohex-2-en-1,6-dione
Reduction: 6-Hydroxy-4,4-dimethylcyclohexanone
Substitution: Halogenated derivatives of this compound
Applications De Recherche Scientifique
6-Hydroxy-4,4-dimethylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of 6-Hydroxy-4,4-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with proteins and nucleic acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Dimethylcyclohex-2-en-1-one: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
6,6-Dimethylcyclohex-2-en-1-one: Similar structure but with different positioning of the methyl groups, leading to different chemical properties.
3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one: Similar but with the hydroxyl group in a different position, affecting its reactivity and applications.
Uniqueness
6-Hydroxy-4,4-dimethylcyclohex-2-en-1-one is unique due to the specific positioning of the hydroxyl group and methyl groups on the cyclohexene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
42117-27-1 |
|---|---|
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
6-hydroxy-4,4-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C8H12O2/c1-8(2)4-3-6(9)7(10)5-8/h3-4,7,10H,5H2,1-2H3 |
Clé InChI |
FKWQACMGUFRZGS-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C(=O)C=C1)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




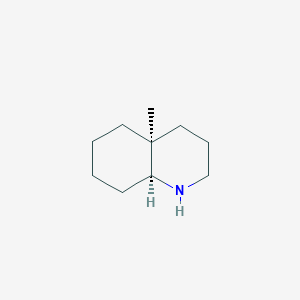

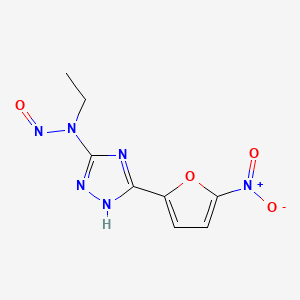

![4,6-Dichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B14670168.png)
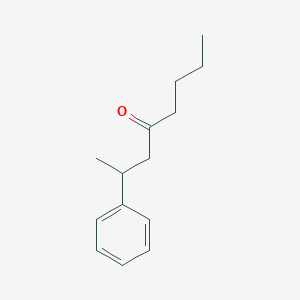
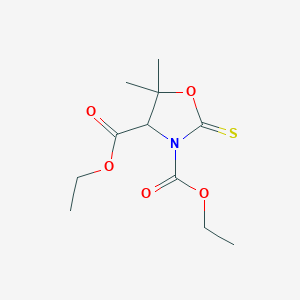
![Pentanamide, N-[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]-4,4-dimethyl-3-oxo-2-[(1-phenyl-1H-tetrazol-5-yl)thio]-](/img/structure/B14670181.png)

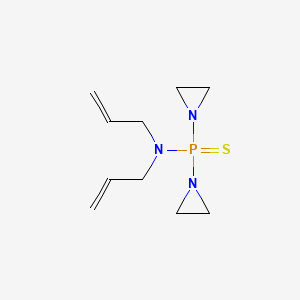
![[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]methanol;carbamic acid](/img/structure/B14670192.png)
